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molecular formula C13H11BrN4O2 B8767116 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-

1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-

Cat. No. B8767116
M. Wt: 335.16 g/mol
InChI Key: AACCOWRWKRNKHE-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

A mixture of 21 (667 mg, 1.99 mmol), EtOH (20 mL) and 10% aq. NaOH (10 mL) was heated at 90° C. for 40 min then cooled and poured onto water (50 mL). The aqueous layer was extracted with ethyl acetate (4×40 mL). The combined organic extracts were washed with brine (30 mL), dried (MgSO4) and concentrated to give 22 as a white solid (477 mg, 91%); 1H NMR (400 MHz, CDCl3) δ 7.27 (d, J=2.5 Hz, 1H), 7.67 (d, J=2.5 Hz, 1H), 7.94 (s, 1H), 8.33 (d, J=2.1 Hz, 1H), 8.44 (d, J=2.1 Hz, 1H), 9.30-9.10 (bs, NH).
Name
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
CN(C)C([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=[C:8]2[C:7]([C:15]2[O:19][CH:18]=[N:17][CH:16]=2)=[CH:6]1)=O.[OH-].[Na+]>CCO>[Br:14][C:12]1[CH:13]=[C:8]2[C:7]([C:15]3[O:19][CH:18]=[N:17][CH:16]=3)=[CH:6][NH:5][C:9]2=[N:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
667 mg
Type
reactant
Smiles
CN(C(=O)N1C=C(C=2C1=NC=C(C2)Br)C2=CN=CO2)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
ADDITION
Type
ADDITION
Details
poured onto water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C2=CN=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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